molecular formula C11H14ClNO2 B1421029 [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1240528-27-1

[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B1421029
CAS No.: 1240528-27-1
M. Wt: 227.69 g/mol
InChI Key: AJZHQIDIJGTKKX-UHFFFAOYSA-N
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Description

[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is known for its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a methanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Alkylation: The phenol derivative undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.

    Methoxylation: The intermediate product is then methoxylated using a methoxy donor like dimethyl sulfate.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include alkenes or alkanes.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic effects in treating neurological disorders due to its structural similarity to certain neurotransmitters.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may interact with certain receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit specific enzymes, altering biochemical pathways.

    Signal Transduction: The compound might affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

  • [4-Methoxyphenyl]methanamine hydrochloride
  • [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
  • [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]ethanamine hydrochloride

Uniqueness:

  • The presence of both the methoxy and prop-2-yn-1-yloxy groups in [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride provides unique chemical reactivity and biological activity compared to its analogs.
  • Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(4-methoxy-3-prop-2-ynoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2;/h1,4-5,7H,6,8,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZHQIDIJGTKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-27-1
Record name Benzenemethanamine, 4-methoxy-3-(2-propyn-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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